N,N-Bis(tert-butoxycarbonyl)glycine
Description
N,N-Bis(tert-butoxycarbonyl)glycine (CAS 113568-18-6) is a glycine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups on its amino nitrogen. Its molecular formula is C₁₂H₂₁NO₆, with a molecular weight of 275.30 g/mol . The compound is stored under dry, sealed conditions at 2–8°C, reflecting its sensitivity to hydrolysis or thermal decomposition. It is widely utilized as an intermediate in peptide synthesis, where the Boc groups shield the amino functionality during coupling reactions .
Properties
CAS No. |
113568-18-6 |
|---|---|
Molecular Formula |
C12H21NO6 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)18-9(16)13(7-8(14)15)10(17)19-12(4,5)6/h7H2,1-6H3,(H,14,15) |
InChI Key |
FKOUQNSZQKLXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key structural analogues differ in substituents on the glycine amino group, influencing steric bulk, solubility, and reactivity:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N,N-Bis(tert-butoxycarbonyl)glycine | C₁₂H₂₁NO₆ | 275.30 | Dual Boc groups |
| N-(tert-Butoxycarbonyl)glycine (Boc-glycine) | C₇H₁₃NO₄ | 191.18 | Single Boc group |
| N-(tert-Butoxycarbonyl)glycine tert-butyl ester | C₁₁H₂₁NO₄ | 231.29 | Boc group + tert-butyl ester |
| N-Boc-N-cyclopropylglycine | C₁₀H₁₇NO₄ | 215.25 | Boc group + cyclopropyl |
| N-Boc-N-tert-butyl-glycine | C₁₁H₂₁NO₄ | 231.29 | Boc group + tert-butyl |
| N-Butyl-N-Boc-glycine | C₁₁H₂₁NO₄ | 231.29 | Boc group + n-butyl |
Key Observations :
- Steric Effects: Dual Boc groups in this compound provide superior steric protection compared to mono-Boc derivatives, reducing unintended side reactions in peptide synthesis .
- Solubility : The tert-butyl ester in N-(tert-Butoxycarbonyl)glycine tert-butyl ester enhances lipophilicity, making it more soluble in organic solvents than the parent acid .
Physicochemical Properties
*Estimated based on analogous Boc-protected amino acids .
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